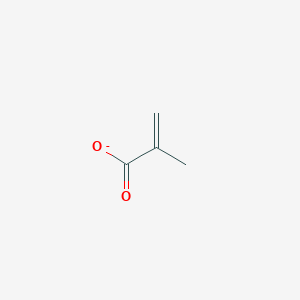

Methacrylate

Description

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

18358-13-9 |

|---|---|

Formule moléculaire |

C4H5O2- |

Poids moléculaire |

85.08 g/mol |

Nom IUPAC |

2-methylprop-2-enoate |

InChI |

InChI=1S/C4H6O2/c1-3(2)4(5)6/h1H2,2H3,(H,5,6)/p-1 |

Clé InChI |

CERQOIWHTDAKMF-UHFFFAOYSA-M |

SMILES |

CC(=C)C(=O)[O-] |

SMILES canonique |

CC(=C)C(=O)[O-] |

Synonymes |

Methacrylic acidanion |

Origine du produit |

United States |

Methacrylate Production Methodologies

Conventional Petrochemical Synthesis Routes

The Acetone (B3395972) Cyanohydrin (ACH) process is one of the oldest and most widely practiced commercial technologies for the production of methyl methacrylate (MMA). This process begins with the reaction of acetone and hydrogen cyanide (HCN) to form acetone cyanohydrin. bohrium.com This intermediate is then treated with sulfuric acid to produce a sulfate (B86663) ester of methacrylamide. The final step involves methanolysis of this ester, which yields methyl this compound and ammonium (B1175870) bisulfate as a byproduct. bohrium.com

A key challenge of the traditional ACH process is the production of a substantial amount of ammonium bisulfate waste. bohrium.com Innovations, such as the process developed by Evonik, utilize a different pathway that avoids the use of sulfuric acid, thereby offering a more environmentally benign alternative. wikipedia.org

Table 1: Key Reactions in the Acetone Cyanohydrin (ACH) Process

| Step | Reactants | Products |

| 1 | Acetone, Hydrogen Cyanide | Acetone Cyanohydrin |

| 2 | Acetone Cyanohydrin, Sulfuric Acid | Methacrylamide Sulfate Ester |

| 3 | Methacrylamide Sulfate Ester, Methanol (B129727) | Methyl this compound, Ammonium Bisulfate |

This table provides a simplified overview of the main chemical transformations in the conventional ACH process.

C2 routes for this compound production are centered on ethylene (B1197577) as the primary feedstock. One prominent C2 pathway involves the carbonylation of ethylene. In this process, ethylene is reacted with carbon monoxide and methanol to produce methyl propionate (B1217596). researchopenworld.comgoogle.com The methyl propionate is subsequently reacted with formaldehyde (B43269) in a condensation reaction to form methyl this compound directly. google.comosti.gov

Another variation of the C2 route involves the hydroformylation of ethylene to produce propionaldehyde (B47417). This propionaldehyde is then condensed with formaldehyde to yield methacrolein (B123484). google.comosti.gov The methacrolein is subsequently oxidized to methacrylic acid, which is then esterified with methanol to produce MMA. google.comosti.gov While C2 processes can exhibit high selectivity, they may also face challenges related to conversion rates and catalyst longevity. bohrium.comtechconnect.org

The C3 routes for this compound synthesis utilize three-carbon molecules as their starting point. A notable example is the propyne (B1212725) (or methyl acetylene) route. This method involves the direct carbonylation of propyne with carbon monoxide and methanol. researchopenworld.comresearchgate.net The reaction is typically catalyzed by a system containing a Group VIII metal, with palladium-based catalysts being preferred for their high selectivity. researchgate.net

Developed by Shell, this one-step process can achieve a very high yield of methyl this compound, reportedly around 99%. researchopenworld.com Despite its high efficiency, the commercial application of the propyne route is significantly limited by the restricted availability and high cost of the propyne feedstock. bohrium.comtechconnect.org

Table 2: Comparison of C2 and C3 this compound Synthesis Routes

| Route | Primary Feedstock | Key Intermediate(s) | Key Advantages | Key Disadvantages |

| C2 (Ethylene Carbonylation) | Ethylene | Methyl Propionate or Propionaldehyde/Methacrolein | Utilizes readily available feedstock | Can have lower conversion rates and catalyst deactivation issues |

| C3 (Propyne Route) | Propyne (Methyl Acetylene) | None (Direct Conversion) | High one-step yield | Limited availability and high cost of propyne |

This table offers a comparative summary of the main features of the C2 and C3 routes to this compound.

C4 routes, which utilize four-carbon feedstocks like isobutylene (B52900) and isobutane, are considered more environmentally benign and economically practical due to the high availability and lower hazard profile of these raw materials. researchopenworld.comkyoto-u.ac.jp The most common C4 process is the direct oxidation of isobutylene. kyoto-u.ac.jp

This process typically occurs in two stages. First, isobutylene is oxidized to methacrolein. In the second stage, the methacrolein is further oxidized to methacrylic acid. Finally, the methacrylic acid is esterified with methanol to produce methyl this compound. researchopenworld.com This multi-step process has been successfully commercialized, with the first plants established in Japan in the 1980s.

To improve the efficiency of the C4 route, a one-step oxidative esterification process has been developed. This method bypasses the separate oxidation of methacrolein to methacrylic acid and its subsequent esterification. Instead, methacrolein is directly reacted with methanol and an oxidizing agent, typically oxygen, in the presence of a catalyst to form methyl this compound in a single step.

This direct process is considered a greener and more sustainable approach due to its high atom utilization, reduced number of reaction steps, and milder reaction conditions. Palladium-based and gold-based catalysts have shown significant activity and selectivity for this reaction. Research has demonstrated that under optimized conditions, this one-step method can achieve high conversion of methacrolein and high selectivity to methyl this compound. researchgate.net

C4 Routes (e.g., Isobutylene Direct Oxidation, Isobutylene Direct Methylation Method)

Bio-based and Sustainable Production Approaches

The focus on bio-based production leverages renewable resources, such as sugars derived from biomass, to create pathways to methacrylic acid and its esters. nih.govnsf.gov These methods are being explored for their potential to reduce the environmental footprint and enhance the long-term economic viability of this compound production. frontiersin.org

Fermentation-based bioprocesses represent a cornerstone of bio-based chemical production, offering routes from renewable feedstocks like glucose to methacrylic acid. nih.govnih.gov These processes can be categorized into direct and indirect pathways.

The direct route involves the conversion of glucose to methacrylic acid through metabolic pathways that are often derived from amino acid catabolism. nih.gov For instance, the valine catabolism pathway includes the natural intermediate methacrylyl-CoA, which can be a precursor to methacrylic acid. nih.gov

Indirect routes involve the fermentation of sugars to produce an intermediate chemical, which is then chemically converted to methacrylic acid. nih.gov Several promising intermediates have been identified and extensively studied, including itaconic acid, citramalic acid, and isobutyric acid. nih.govfrontiersin.org

Itaconic Acid Pathway: Itaconic acid is produced from citric acid via the intermediate cis-aconitate. nih.gov It can then be catalytically decarboxylated to yield methacrylic acid. acs.org While high selectivity to methacrylic acid (greater than 90%) has been reported, the maximum yield has been around 50%. nsf.gov

Citramalic Acid Pathway: This pathway involves the synthesis of citramalate (B1227619) from acetyl-CoA and pyruvate (B1213749), catalyzed by the enzyme citramalate synthase. nih.govnsf.gov The citramalate is then converted to methacrylic acid through dehydration and decarboxylation. nsf.govacs.org Engineered E. coli strains have demonstrated high yields of citramalic acid from glucose, reaching up to 91% of the theoretical maximum. nsf.govacs.org

Isobutyric Acid Pathway: This route is also considered a promising bio-based approach to methacrylic acid. nih.govfrontiersin.org

| Bio-based Route Intermediate | Key Precursors | Reported Yield/Titer | Status |

|---|---|---|---|

| Itaconic Acid | Citric Acid | >90% selectivity to MAA, ~50% yield from itaconic acid | Optimization Required |

| Citramalic Acid | Acetyl-CoA, Pyruvate | 14.9 g/L titer, 0.91 mol/mol glucose (91% of theoretical maximum) | Optimization Required |

| Isobutyric Acid | - | - | Optimization Required |

The efficiency of fermentation-based processes relies heavily on the specific enzymes that catalyze the conversion of central metabolites into desired intermediates. nih.gov Significant research has focused on identifying, characterizing, and engineering these enzymes to enhance their activity and specificity.

A key enzyme in the citramalate pathway is citramalate synthase (cimA) , which condenses acetyl-CoA and pyruvate to form citramalate. nih.govnsf.gov The citramalate synthase from the thermophilic archaeon Methanococcus jannaschii has been successfully expressed in E. coli for the production of (R)-citramalate from glucose. nsf.gov Directed evolution of citramalate synthase has led to feedback-resistant mutants with improved activity. nih.gov

Another important enzymatic step in some bio-based routes is the role of isopropylmalate isomerase , encoded by the leuCD genes, which can convert citramalate to citraconate. nih.gov To maximize the accumulation of citramalate, the deletion of genes encoding for downstream enzymes, such as 3-isopropylmalate dehydratase (leuCD), has been a successful strategy. nsf.govacs.org

Enzymes are also being explored for their potential in the direct conversion of intermediates to methacrylic acid, although this area is less developed than the fermentation pathways to produce the intermediates themselves. Furthermore, unspecific esterases have been shown to catalyze the hydrolysis of dimethacrylates and monomethacrylates to methacrylic acid. nih.gov

| Enzyme | Reaction Catalyzed | Significance in this compound Production |

|---|---|---|

| Citramalate Synthase (cimA) | Acetyl-CoA + Pyruvate → Citramalate | Key enzyme for the bio-based production of the intermediate citramalic acid. |

| Isopropylmalate Isomerase (leuCD) | Citramalate → Citraconate | Inactivation of this enzyme can increase the yield of citramalate. |

| Esterases | Hydrolysis of (di)methacrylates | Can produce methacrylic acid from this compound polymers and esters. |

The development of sustainable this compound production methodologies is intrinsically linked to the principles of green chemistry. tandfonline.comresolvemass.ca These principles guide the design of chemical processes to minimize environmental impact and maximize efficiency. resolvemass.caacs.org

One of the core principles is atom economy , which aims to maximize the incorporation of all materials used in the process into the final product. acs.org Bio-based routes, particularly those with high-yield fermentation steps, can exhibit excellent atom economy. nsf.gov

The use of renewable feedstocks , such as glucose from biomass, is a fundamental aspect of these green synthesis approaches, moving away from the depletion of finite fossil fuel resources. techconnect.orgresolvemass.ca This aligns with the principle of using renewable rather than depleting raw materials.

Another key principle is the reduction or elimination of hazardous substances. acs.org Bio-based processes often operate under milder reaction conditions and can avoid the use of toxic reagents like hydrogen cyanide, which is a feedstock in the conventional acetone cyanohydrin (ACH) process for methyl this compound (MMA) production. techconnect.orgtechconnect.org The development of catalyst-free synthesis methods for MMA precursors at room temperature further exemplifies this principle. rsc.org

Furthermore, the use of enzymes as catalysts in bio-based routes aligns with the green chemistry principle of using catalysis over stoichiometric reagents. acs.org Enzymes are highly specific, can operate under mild conditions, and often eliminate the need for protecting groups, thereby simplifying synthesis and reducing waste. acs.org The use of natural, low-cost catalysts, such as certain types of clay, for the polymerization of methyl this compound also represents a green chemistry approach. tandfonline.com

The shift towards bio-isobutanol, a second-generation biofuel, as a feedstock for methacrylic acid and methacrolein production is another example of applying green chemistry principles to create a cleaner and more sustainable process that avoids the environmental and safety issues associated with the ACH process. techconnect.org

Polymerization Mechanisms and Kinetics of Methacrylates

Free Radical Polymerization of Methacrylates

Free-radical polymerization is a principal method for synthesizing a wide variety of polymers, including polymethacrylates. wikipedia.org This chain reaction mechanism involves the sequential addition of monomer units to a growing radical center and is characterized by three key stages: initiation, propagation, and termination. fujifilm.com Additionally, chain transfer reactions can occur, influencing the final properties of the polymer. wikipedia.orgnih.gov

Fundamental Reaction Mechanisms

The synthesis of polymers from vinyl monomers via free-radical polymerization proceeds through a series of elementary steps. fujifilm.com The process begins with the formation of active free radicals, which then rapidly add monomer molecules to extend the polymer chain until the active site is destroyed in a termination step. fujifilm.com

Initiation is the first step in polymerization, where an active center is created from which a polymer chain can grow. wikipedia.org This process typically involves two stages: the decomposition of an initiator molecule to form one or two radicals, and the subsequent transfer of this radical to a monomer unit. wikipedia.org

Common initiators for methacrylate polymerization are compounds that generate free radicals upon thermal or photochemical decomposition, such as peroxides and azo compounds. fujifilm.com For example, benzoyl peroxide (BPO) and 2,2'-azobisisobutyronitrile (AIBN) are frequently used. researchgate.netasianpubs.orgresearchgate.net The thermal decomposition of an initiator like BPO generates radicals that can then react with a methyl this compound (MMA) monomer to initiate a polymer chain. researchgate.nettennessee.edu The efficiency of initiation depends on how many of the radicals generated from the initiator successfully start a polymer chain. mcmaster.ca For instance, studies on 1,1,3,3-tetramethylbutyl peroxypivalate have shown that the resulting alkyl radicals undergo selective addition to this compound monomers. acs.org

Termination is the process by which the growing polymer chains are deactivated, ending the polymerization process. wikipedia.org This occurs when two reactive radical sites are removed, typically through two primary mechanisms: combination or disproportionation. libretexts.org

Combination (or Coupling): Two growing radical chain ends join together to form a single, longer polymer chain. wikipedia.org This results in a polymer with a molecular weight that is the sum of the two combining chains. wikipedia.org

Disproportionation: A hydrogen atom is transferred from one growing chain to another. wikipedia.org This results in two "dead" polymer chains: one with a saturated end group and another with a terminal unsaturated group. wikipedia.org

For methacrylates, particularly methyl this compound, termination occurs predominantly through disproportionation. acs.orglibretexts.orgresearchgate.net The ratio of disproportionation to combination is a key parameter that depends on factors like temperature.

| Monomer | Temperature (°C) | Disproportionation (%) | Combination (%) |

| Poly(methyl this compound) | 25 | 73 | 27 |

| Poly(methyl this compound) | 100 | 67 | 33 |

This table presents the ratio of termination mechanisms for Poly(methyl this compound) at different temperatures, based on experimental data. researchgate.netacs.org

Transfer to Monomer: A radical on a growing polymer chain abstracts an atom (usually hydrogen) from a monomer molecule. wikipedia.org

Transfer to Solvent: If the polymerization is carried out in a solvent, a hydrogen atom can be abstracted from a solvent molecule. wikipedia.org

Transfer to Initiator: The growing chain reacts with an initiator molecule. Peroxide initiators are particularly susceptible to this. wikipedia.org

Transfer to Polymer: The radical end of a growing chain can abstract a hydrogen atom from the backbone of another polymer chain, leading to branching. wikipedia.org

Transfer to a Chain Transfer Agent (CTA): Specific agents can be added to control molecular weight. Thiols are highly efficient CTAs in this compound polymerizations. nih.gov The use of specific CTAs, such as dithiobenzoates, allows for controlled or "living" radical polymerization, enabling the synthesis of polymers with controlled molecular mass and narrow polydispersity. researchgate.net

Polymerization Kinetics

Kinetic models have been developed to simulate the polymerization process, often correlating diffusion-controlled kinetic parameters with the free volume of the polymerizing system to accurately predict the gel effect and limiting conversion. researchgate.net

Experimental techniques such as single pulse–pulsed laser polymerization (SP-PLP) are used to determine kinetic rate coefficients. For methyl this compound, the ratio of the termination rate coefficient (kt) to the propagation rate coefficient (kp) has been measured under various conditions.

| Temperature (°C) | Pressure (bar) | kt/kp |

| 40 | 1000 | 1.8 x 104 |

| 60 | 1000 | 2.5 x 104 |

| 80 | 1000 | 3.5 x 104 |

| 100 | 1000 | 4.8 x 104 |

This table shows the ratio of termination to propagation rate coefficients for the bulk polymerization of methyl this compound at high pressure and various temperatures, for conversions up to approximately 20%. acs.org

Rate Law Expressions and Kinetic Rate Constants

Under the steady-state assumption, where the rate of radical formation equals the rate of radical termination, the classical rate law for free-radical polymerization is expressed as:

Rp = kpM1/2

where:

kp is the propagation rate constant.

[M] is the monomer concentration.

f is the initiator efficiency.

kd is the initiator decomposition rate constant.

[I] is the initiator concentration.

kt is the termination rate constant.

The kinetic rate constants, kp and kt, are crucial parameters that dictate the polymerization behavior. These constants are influenced by factors such as monomer type, temperature, and the viscosity of the polymerization medium. For multifunctional methacrylates, as the number of this compound groups in the monomer increases, the kinetic constants for both propagation and termination tend to decrease, largely due to the increased viscosity of the higher-functionality monomers. researchgate.net

Table 1: Representative Kinetic Rate Constants for this compound Polymerization

| This compound Monomer | Temperature (°C) | kp (L mol-1 s-1) | kt (L mol-1 s-1) |

| Methyl this compound | 60 | 510 ± 100 | 2.55 x 107 |

| Methyl this compound | 25 | ~28,000 (virtual, for monomeric radicals) | - |

| n-Lauryl this compound | 60 | - | Dependent on molecular weight |

Note: The values presented are illustrative and can vary significantly with experimental conditions.

Chain Length Dependence of Propagation Rate Coefficient

Contrary to the classical model of polymerization which assumes that the propagation rate coefficient (kp) is independent of the chain length of the growing polymer radical, experimental evidence suggests a chain-length dependence, particularly for shorter chains. This dependence is more pronounced at small chain lengths and tends to level off for longer polymer chains.

The chain-length dependence of kp can be described by a power-law representation for long radicals:

kLp = k0pL-β

where:

kLp is the propagation rate coefficient for a chain of length L.

k0p represents the maximum "virtual" propagation rate coefficient for monomeric radicals.

L is the chain length.

β is a parameter that quantifies the extent of the chain-length dependence.

For methyl acrylate (B77674) at 25°C, β has been estimated to be 0.12 ± 0.01 for chain lengths between 350 and 1200. 14.139.213 This decrease in kp with increasing chain length is thought to be due to the progressive displacement of monomer from the vicinity of the radical chain end by the rest of the polymer chain, which reduces the local monomer concentration. tandfonline.comsemanticscholar.org The effect has been observed to extend to about 30 degrees of polymerization in computer simulations. semanticscholar.org

Influence of Secondary Reactions

At elevated temperatures and under certain reaction conditions, secondary reactions can significantly influence the kinetics of this compound polymerization and the final polymer architecture. researchgate.net Key secondary reactions include backbiting, β-scission, and macromonomer propagation. researchgate.net

Backbiting: This intramolecular chain transfer reaction involves the abstraction of a hydrogen atom from the polymer backbone by the chain-end radical. This process leads to the formation of a more stable tertiary mid-chain radical.

β-Scission: The mid-chain radicals formed through backbiting can undergo β-scission, a process that results in chain cleavage and the formation of a macromonomer with a terminal double bond. researchgate.net The activation energy for β-scission is higher than that of other reactions in acrylate polymerization, making it more temperature-dependent. researchgate.net

Macromonomer Propagation: The macromonomers produced via β-scission can participate in propagation, where they are incorporated into growing polymer chains. researchgate.net This process can lead to long-chain branching and affect the molecular weight distribution of the final polymer.

The interplay of these secondary reactions becomes particularly significant under starved-feed conditions where the monomer concentration is low, increasing the likelihood of intramolecular reactions. researchgate.net

Auto-acceleration and Auto-deceleration Phenomena

The polymerization of methacrylates, particularly in bulk, often exhibits a significant deviation from classical first-order kinetics known as auto-acceleration, or the Trommsdorff-Norrish effect. researchgate.net This phenomenon is characterized by a rapid increase in the rate of polymerization and the molecular weight of the polymer formed, typically occurring at around 20% conversion for methyl this compound. researchgate.net

This auto-acceleration is often accompanied by a substantial rise in temperature if the heat of polymerization is not effectively dissipated, which can potentially lead to a runaway reaction. researchgate.net

Following the auto-acceleration phase, at very high conversions, the polymerization rate may decrease significantly in a phenomenon known as auto-deceleration or the glass effect. This occurs when the polymerization mixture approaches its glass transition temperature, and the mobility of even the small monomer molecules becomes restricted, leading to a diffusion-controlled propagation reaction.

Controlled/Living Radical Polymerization (CRP/LRP) of Methacrylates

Controlled/living radical polymerization (CRP/LRP) techniques have revolutionized the synthesis of well-defined this compound polymers with controlled molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures. Two of the most robust and widely used CRP/LRP methods for methacrylates are Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization.

Atom Transfer Radical Polymerization (ATRP)

ATRP is a versatile and widely used method for the controlled polymerization of a variety of monomers, including methacrylates. The fundamental principle of ATRP is the reversible activation and deactivation of propagating polymer chains through a redox process involving a transition metal catalyst, typically a copper complex.

The general mechanism of ATRP involves the following steps:

Initiation: An alkyl halide initiator (R-X) reacts with a transition metal complex in its lower oxidation state (e.g., Cu(I) complex) to generate a radical (R•) and the transition metal complex in its higher oxidation state (e.g., Cu(II) complex with a halide ligand).

Propagation: The generated radical adds to monomer units, similar to conventional free-radical polymerization.

Reversible Deactivation: The propagating radical can be reversibly deactivated by reacting with the transition metal complex in its higher oxidation state to reform the dormant alkyl halide species and the lower oxidation state metal complex.

This reversible activation-deactivation equilibrium keeps the concentration of active radicals low at any given time, thereby minimizing irreversible termination reactions. The polymerization proceeds in a controlled manner, with polymer chains growing simultaneously and linearly with monomer conversion.

The kinetics of ATRP of methacrylates typically follow first-order behavior with respect to the monomer, as evidenced by the linear relationship between ln([M]0/[M]) and time. researchgate.net This linearity indicates a constant concentration of propagating radicals throughout the polymerization. researchgate.net

Table 2: Kinetic Data for ARGET ATRP of Methyl this compound (MMA)

| Solvent | Temperature (°C) | Apparent Rate Constant (kapp, min-1) |

| DMF | 30 | 6.94 x 10-3 |

| THF | 30 | - |

| Toluene | 30 | - |

| Methyl Ethyl Ketone | 30 | - |

Data from ARGET ATRP of MMA using CuBr2/PMDETA as the catalyst system. The rate of polymerization was found to be highest in DMF at a fixed temperature. 14.139.213

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization is another powerful CRP/LRP technique that offers excellent control over the polymerization of a wide range of monomers, including methacrylates. The control in RAFT polymerization is achieved through the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound.

The mechanism of RAFT polymerization involves a series of addition-fragmentation steps:

Initiation: Radicals are generated by a conventional thermal or photochemical initiator.

Chain Transfer: A propagating radical (Pn•) adds to the CTA (S=C(Z)S-R) to form an intermediate radical.

Fragmentation: This intermediate radical can fragment, releasing either the initial propagating radical (Pn•) or a new radical (R•) derived from the CTA. The new radical (R•) then initiates the polymerization of the monomer.

Reversible Addition-Fragmentation: A new propagating radical (Pm•) can add to the polymeric CTA (S=C(Z)S-Pn) to form a new intermediate radical, which then fragments to release another propagating radical.

This rapid and reversible chain transfer process establishes an equilibrium between active propagating radicals and dormant polymeric CTAs. This equilibrium ensures that all polymer chains have an equal opportunity to grow, leading to polymers with predictable molecular weights and low dispersity.

The kinetics of RAFT polymerization of methacrylates are often characterized by an initial induction or inhibition period, after which the polymerization proceeds with first-order kinetics with respect to the monomer. acs.org The rate of polymerization can be influenced by the choice of CTA, initiator, and monomer.

Table 3: Kinetic Parameters for RAFT Polymerization of Tert-Butyldimethylsilyl this compound (TBDMSMA)

| Temperature (°C) | kp (L mol-1 s-1) | kt (L mol-1 s-1) |

| 60 | - | 1.49 x 107 |

| 70 | - | - |

| 80 | - | 1.90 x 107 |

These values are of the same order of magnitude as those found for the free-radical polymerization of other this compound monomers. mdpi.com

Ionic Polymerization of Methacrylates

Ionic polymerization of methacrylates proceeds via ionic active centers and is highly sensitive to the reaction conditions, including the choice of initiator, solvent, and temperature. This method can be broadly categorized into anionic and cationic polymerization, with anionic polymerization being particularly well-suited for methacrylates.

Anionic polymerization of methacrylates, particularly methyl this compound (MMA), is a powerful technique for producing polymers with well-defined molecular weights and narrow molecular weight distributions. cas.cnwikipedia.org The active center in this polymerization is an enolate anion. cmu.edu The polymerization is typically initiated by strong nucleophiles, such as organolithium compounds or other organometallic reagents. uliege.be

The stereochemistry of the resulting polymer is highly dependent on the solvent and the nature of the counter-ion. For instance, the polymerization of MMA with fluorenyllithium as an initiator can yield polymers with different tacticities depending on the solvent system used. acs.org

A significant challenge in the anionic polymerization of methacrylates is the occurrence of side reactions, such as the attack of the initiator or the growing chain end on the carbonyl group of the monomer or polymer. These side reactions can be minimized by conducting the polymerization at low temperatures (typically below -50 °C). uobasrah.edu.iq

Metal-free anionic polymerization systems have also been developed, often employing large organic cations to mediate the polymerization. cas.cn For example, tetramethylammonium (TMA)–triphenylmethide (TPM) has been used to initiate the anionic polymerization of MMA in tetrahydrofuran (THF) at -78 °C, producing high yields of PMMA with polydispersities less than 1.1. cas.cn In these systems, the stability of the initiating ion pair is crucial for achieving good control over the polymerization.

Table 4: Initiators and Conditions for Anionic Polymerization of MMA

| Initiator System | Solvent | Temperature (°C) | Resulting Polymer Characteristics |

| Fluorenyllithium | Various | - | Stereoregularity is solvent-dependent. acs.org |

| Tetrabutylammonium malonate | THF | - | Poorly controlled (MWD > 2.0). uliege.be |

| Tetramethylammonium–triphenylmethide | THF | -78 | High yield, narrow MWD (< 1.1), low initiator efficiency. cas.cn |

| n-Butyllithium | Toluene/THF | - | Can produce block copolymers. acs.org |

Cationic Polymerization

Cationic polymerization of methacrylates is a less common method compared to free-radical polymerization due to the electron-withdrawing nature of the ester group, which destabilizes the propagating carbocationic center. However, under specific conditions with highly purified reagents and at low temperatures, it can be achieved. The mechanism proceeds through the classical steps of initiation, propagation, and termination.

Mechanism:

Initiation: This step involves the formation of a carbocation from the this compound monomer. This is typically achieved using a combination of a Lewis acid (e.g., Boron trifluoride, BF₃) and a co-catalyst or proton source like water. youtube.com The co-catalyst reacts with the Lewis acid to form a complex that donates a proton to the monomer, creating the initial carbocationic species. youtube.com

Propagation: The newly formed carbocationic center attacks the double bond of another monomer molecule. This process repeats, extending the polymer chain. The propagation is carried by the carbocation at the end of the growing chain. youtube.com

Termination and Chain Transfer: The polymerization process can be terminated in several ways. One common method is through the donation of a proton from the growing chain to the counter-ion, which regenerates the acid complex and leaves a terminal double bond on the polymer chain. youtube.com Chain transfer to monomer can also occur, where a proton is abstracted from a monomer molecule, terminating one chain and initiating another.

Kinetics:

The rate of polymerization (R_p) can be expressed as: R_p = k_p[M][M⁺]

Where:

k_p is the rate constant for propagation

[M] is the monomer concentration

[M⁺] is the concentration of the propagating carbenium ions

Under steady-state conditions, where the rate of initiation equals the rate of termination, the concentration of the active centers [M⁺] can be determined. If termination is the dominant process, the degree of polymerization is directly proportional to the monomer concentration. youtube.com However, if chain transfer reactions are predominant, the degree of polymerization may become independent of both monomer and catalyst concentrations.

Photopolymerization of Methacrylates

Photopolymerization is a process that uses light (typically UV or visible) to initiate a polymerization reaction. researchgate.net For methacrylates, this is predominantly a free-radical chain-growth process that offers advantages such as high speed, low energy consumption, and spatial control. researchgate.netradtech.org

The mechanism of photopolymerization involves the generation of reactive radical species from a photoinitiator upon exposure to light, followed by the conventional steps of radical polymerization.

Reaction Mechanism:

Photoinitiation: A photoinitiator molecule (In) absorbs photons of a specific wavelength, promoting it to an excited state. This excited molecule then undergoes cleavage or reacts with a co-initiator to generate free radicals (R•). nih.gov These radicals then react with a this compound monomer (M) to initiate the polymer chain.

Propagation: The initiated radical adds to subsequent monomer molecules, rapidly extending the polymer chain. This step is highly exothermic. nih.gov

Termination: The growth of the polymer chain is terminated when two growing radicals combine (combination) or transfer a hydrogen atom (disproportionation). Primary radical termination, where an initiating radical terminates a growing chain, can also occur.

The kinetics of photopolymerization are influenced by factors such as light intensity, photoinitiator concentration, monomer structure, and temperature. imaging.org The rate of polymerization (R_p) is dependent on the rate of initiation (R_i) and the concentrations of monomer and radicals. A key feature in the bulk polymerization of methacrylates is the autoacceleration or gel effect, where the polymerization rate increases significantly at a certain conversion. imaging.orgresearchgate.net This is attributed to a decrease in the termination rate due to the increased viscosity of the medium, which hinders the diffusion of large polymer radicals. researchgate.net

| BPO Concentration (wt. %) | Setting Time (min) | Final Double Bond Conversion (%) |

|---|---|---|

| 0.5 | 28.30 | ~74-100 |

| 2.75 | 9.26 | ~74-100 |

Data derived from studies on benzoyl peroxide (BPO) initiated polymerization, showing that increasing initiator concentration accelerates the reaction rate and shortens the setting time. nih.gov

A significant challenge in free-radical photopolymerization, particularly for thin films and coatings, is oxygen inhibition. radtech.orgradtech.org Molecular oxygen is a diradical in its ground state and can readily react with the carbon-centered radicals of the initiator or the growing polymer chain (P•). radtech.org

Reaction Mechanism:

P• + O₂ → POO•

This reaction forms a peroxy radical (POO•), which is much less reactive towards the monomer's double bond compared to the carbon-centered radical. nsf.gov As a result, the peroxy radical is slow to initiate a new chain or propagate the existing one, effectively slowing down or completely inhibiting the polymerization process. researchgate.net This inhibition is most pronounced at the surface of the material where oxygen from the atmosphere can continuously diffuse into the resin. radtech.orgnih.gov

The consequences of oxygen inhibition include:

An induction period before polymerization begins, during which dissolved oxygen is consumed.

Incomplete curing, resulting in a tacky or liquid surface layer. researchgate.net

Reduced final monomer conversion and lower cross-link density. radtech.org

Altered mechanical properties of the final polymer.

Methacrylates are generally found to be less sensitive to oxygen inhibition compared to acrylates. usm.edu The presence of ether groups in the monomer structure can also reduce the effects of oxygen inhibition through chain transfer and oxygen scavenging reactions. usm.edu

| Condition | Final Degree of Conversion (DC%) | Final Surface Microhardness (VHN) |

|---|---|---|

| O₂-Protected | 65% | 9.10 |

| O₂-Exposed (in air) | 50% | 4.80 |

This table illustrates the significant impact of oxygen exposure on the polymerization of a dithis compound resin system. Samples protected from oxygen achieved a higher degree of monomer conversion and substantially greater surface hardness compared to those allowed to cure while exposed to air.

Copolymerization Strategies and Advanced Architectures of Methacrylate Based Polymers

Random Copolymerization of Methacrylates

Random copolymerization is a fundamental technique for modifying the properties of methacrylate polymers by incorporating two or more different this compound monomers into the polymer chain. sapub.org The resulting statistical distribution of monomer units along the backbone can significantly influence the polymer's thermal, mechanical, and chemical properties. Controlled/living radical polymerization techniques, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain transfer (RAFT), have enabled the synthesis of random copolymers with well-defined molecular weights and narrow molecular weight distributions. researchgate.net

The composition of a copolymer is dictated by the relative reactivity of the monomers towards the growing polymer chain radicals. This relationship is quantified by monomer reactivity ratios (r1 and r2), which are the ratios of the rate constant for a radical adding its own monomer to the rate constant for it adding the other monomer. uc.edu When r1 > 1, the growing chain radical prefers to add its own monomer, and when r1 < 1, it prefers to add the other monomer. uc.edu

The product of the two reactivity ratios (r1r2) provides insight into the copolymerization behavior. uc.edu

If r1r2 = 1 , the copolymerization is considered ideal, and the monomer units are randomly distributed according to the feed composition. uc.edu

If r1r2 < 1 , there is a tendency towards alternation, meaning the monomers prefer to add to the other type of radical.

If r1r2 > 1 , there is a tendency towards blockiness, where long sequences of each monomer are formed.

For instance, in the free-radical copolymerization of methyl this compound (MMA) and 2-ethoxyethyl this compound (2-EOEMA), the reactivity ratios were determined to be r1(MMA) = 0.8436 and r2(2-EOEMA) = 0.7751. sapub.org The product, r1r2 = 0.6614, indicates the formation of a random copolymer. sapub.org Similarly, the copolymerization of styrene (B11656) and methyl this compound yields reactivity ratios of approximately r1(Styrene) = 0.45-0.49 and r2(MMA) = 0.35-0.38, also indicating a random distribution. uobaghdad.edu.iq In the copolymerization involving cinnamyl this compound (CMA) and ethyl this compound (EMA), the reactivity ratios were found to be r1(CMA) = 0.142 and r2(EMA) = 0.903, again suggesting a random copolymer structure. scielo.br

Table 1: Monomer Reactivity Ratios in this compound Copolymerization

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | r1r2 | Copolymer Type | Citation |

| Methyl this compound (MMA) | 2-Ethoxyethyl this compound (2-EOEMA) | 0.8436 | 0.7751 | 0.6614 | Random | sapub.org |

| Styrene | Methyl this compound (MMA) | 0.49 | 0.35 | 0.1715 | Random | uobaghdad.edu.iq |

| Cinnamyl this compound (CMA) | Ethyl this compound (EMA) | 0.142 | 0.903 | 0.1282 | Random | scielo.br |

| Methyl Acrylate (B77674) (MA) | Methyl this compound (MMA) | 0.3766–0.4988 | 1.8832–2.0963 | ~0.75-1.04 | Random with longer MMA sequences | tandfonline.com |

Achieving precise control over the composition of random copolymers is crucial for tailoring their properties. The instantaneous composition of the copolymer being formed is related to the monomer concentrations in the feed and their reactivity ratios. uc.edu However, due to differences in reactivity, one monomer may be consumed faster than the other, leading to a drift in the copolymer composition as the reaction progresses. This phenomenon is known as compositional drift. tandfonline.com

To obtain copolymers with a uniform composition, it is often necessary to carry out the polymerization to low conversions or to continuously add the more reactive monomer to the reaction mixture to maintain a constant feed composition. Controlled polymerization techniques are particularly advantageous for minimizing compositional drift and producing copolymers with a more homogeneous composition. researchgate.net For example, in the Ru(II)-mediated living radical copolymerization of styrene and methyl this compound, it was possible to synthesize copolymers where both monomers polymerized at nearly the same rates, resulting in "azeotropic" random copolymers with controlled molecular weights and narrow distributions. acs.org

Recent studies have focused on quantitatively mapping the evolution of monomer compositions in multi-monomer systems. For instance, in a four-monomer reversible addition-fragmentation chain transfer (RAFT) copolymerization of methacrylates, the 12 reactivity ratios were determined to account for competitive monomer addition. osti.govacs.org This detailed understanding of reactivity allows for the in silico design of random heteropolymers with predictable compositions. osti.govacs.org The study highlighted the influence of side-chain sterics, with methyl this compound (MMA) having the smallest side group and oligo(ethylene glycol) methyl ether this compound (OEGMA) having a bulky side chain, which affects cross-propagation versus self-propagation rates. osti.govacs.org

Block Copolymer Synthesis

Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. The synthesis of well-defined this compound-based block copolymers has been significantly advanced by the development of controlled/living polymerization techniques. These methods allow for the creation of complex architectures with precise control over block length and sequence.

Sequential monomer addition is a widely used and versatile method for synthesizing block copolymers. nih.gov This strategy involves the polymerization of one monomer to form a living polymer chain, which then acts as a macroinitiator for the polymerization of a second monomer. nih.govcmu.edu Controlled radical polymerization (CRP) techniques, such as atom transfer radical polymerization (ATRP), are particularly well-suited for this approach due to their tolerance of a wide range of monomers and functional groups. nih.gov

For example, a poly(methyl this compound) (PMMA) macroinitiator can be synthesized via ATRP and subsequently used to initiate the polymerization of a second monomer like butyl acrylate (BA) to form a PMMA-b-PBA diblock copolymer. cmu.edu The success of this method relies on the high end-group fidelity of the macroinitiator, meaning that a high percentage of the polymer chains retain their active halogen end group. cmu.edu Similarly, organocatalytic group transfer polymerization (GTP) has been employed for the sequential addition of (meth)acrylic monomers, allowing for the synthesis of block copolymers regardless of the order of monomer addition. rsc.org This is in contrast to many other living polymerization systems where the order of addition is critical. rsc.org

The synthesis of block copolymers from monomers that polymerize via different mechanisms, such as vinyl and heterocyclic monomers, presents a significant challenge. researchgate.netnih.gov However, recent advances have demonstrated the successful sequential block copolymerization of methyl this compound (MMA) and lactide (LA) using a single organic catalyst, P4-t-Bu, for both group transfer polymerization (GTP) of MMA and ring-opening polymerization (ROP) of LA. researchgate.netnih.gov This approach expands the scope of macromolecular engineering for creating novel block copolymers. researchgate.netnih.gov

An alternative strategy for synthesizing block copolymers involves the coupling of two pre-formed homopolymer chains that possess reactive end-groups. nih.gov This method can be advantageous when the sequential addition of monomers is difficult or inefficient. The coupling reactions are designed to be highly efficient and chemoselective, ensuring the formation of the desired block copolymer with minimal side products.

One approach involves the use of a heterobifunctional linking agent that can react selectively with two different types of living polymer chain ends. researchgate.net For instance, living anionic polymers with different reactivities can be coupled to form well-defined diblock, triblock, or even tetrablock copolymers. researchgate.net Another strategy employs "click" chemistry reactions, such as the Diels-Alder cycloaddition or copper-catalyzed azide-alkyne cycloaddition (CuAAC), to link polymer chains. nih.gov For example, ABC triblock copolymers have been synthesized in a one-pot reaction by combining in situ click and Diels-Alder reactions between appropriately functionalized PMMA, polystyrene (PS), and poly(ethylene glycol) (PEG) or poly(ε-caprolactone) (PCL) chains. researchgate.net Photoinduced coupling reactions have also been utilized, where polymers with chromophoric end-groups are irradiated to induce coupling and form block copolymers. itu.edu.tr

The macroinitiator approach involves synthesizing a polymer with an initiating group at its chain end. This macroinitiator is then used to initiate the polymerization of a second monomer, leading to the formation of a block copolymer. chemicalpapers.com This technique is particularly useful for combining different polymerization mechanisms. For example, a poly(methyl this compound) (PMMA-Br) macroinitiator can be synthesized via redox polymerization and then used to initiate the atom transfer radical polymerization (ATRP) of styrene or acrylamide (B121943) to produce block copolymers. chemicalpapers.com Similarly, a macroinitiator can be formed by the ring-opening polymerization of a cyclic ester, which is then used to initiate the ATRP of methyl this compound (MMA). tandfonline.com This approach allows for the synthesis of block copolymers with segments that could not be easily prepared by a single polymerization method. tandfonline.com

The macromonomer approach involves the synthesis of a polymer chain with a polymerizable group at one end. asianpubs.orgresearcher.life This macromonomer can then be copolymerized with another monomer to form a graft copolymer, where the macromonomer chains act as the branches. researcher.life This method provides a way to create comb-like structures with a random distribution of well-defined graft branches. researcher.life For instance, a poly(methyl this compound) (PMMA) with an unsaturated chain end can act as a macromonomer in the polymerization of other monomers, leading to branched polymers. rsc.orgrsc.org Alternatively, this same PMMA can function as a macroinitiator via addition-fragmentation chain transfer (AFCT), resulting in the formation of block copolymers. rsc.orgrsc.org The outcome, whether a branched or block copolymer, can be controlled by reaction conditions such as temperature. rsc.orgrsc.org

Hybrid Copolymerization (e.g., Vinyl-Addition and Ring-Opening)

Hybrid copolymerization represents an advanced strategy to create novel copolymers by combining different polymerization mechanisms within a single process. A significant area of this research is the concurrent vinyl-addition polymerization of methacrylates and ring-opening polymerization (ROP) of cyclic monomers, such as oxiranes or cyclic esters. acs.orgmdpi.com This approach is challenging due to the disparate reaction mechanisms and monomer reactivities but offers a powerful route to polymers with unique compositions and properties that are inaccessible through conventional methods. researchgate.net

The combination of vinyl and ring-opening polymerization allows for the incorporation of structurally distinct monomers into the same polymer chain, which can result in materials with tailored properties. acs.orgresearchgate.net For instance, the hybrid copolymerization of ethylene (B1197577) oxide (a cyclic ether) and tert-butyl this compound (a vinyl monomer) has been successfully achieved using an organocatalyst. mdpi.com This process yields a statistical copolymer, demonstrating that monomers which typically polymerize via different mechanisms can be combined into a single macromolecule. mdpi.com Similarly, the copolymerization of ε-caprolactone (a cyclic ester) with methyl this compound using a samarium complex as a catalyst results in a random copolymer. acs.org Spectroscopic and thermal analyses confirmed that the resulting polymer was a true random copolymer, exhibiting a single glass transition temperature and thermal decomposition behavior distinct from the corresponding homopolymers. acs.org

A key challenge in hybrid copolymerization is managing the crossover reactions between the different types of propagating species. osaka-u.ac.jp For example, in the cationic copolymerization of vinyl ethers and oxiranes, the generation of a carbocation from the ring-opening of the oxirane is crucial for the crossover reaction to the vinyl monomer. osaka-u.ac.jp To overcome these challenges, various strategies have been developed, including the use of specialized initiators or catalysts that can mediate both polymerization mechanisms. Trithiocarbonates, for example, have been explored for their ability to act as both chain transfer agents in radical addition-fragmentation chain-transfer (RAFT) polymerization of vinyl monomers and as initiators for anionic ring-opening polymerization (AROP) of thiiranes. researchgate.net This dual functionality enables an interconversion between the two mechanisms, allowing for the synthesis of multiblock copolymers. researchgate.net

The resulting hybrid copolymers often exhibit unique thermal and mechanical properties. The random copolymer of ε-caprolactone and methyl this compound, for example, shows a higher decomposition temperature than either of the parent homopolymers. acs.org Copolymers of ethylene oxide and tert-butyl this compound have been investigated as potential solid polymer electrolytes for lithium-ion batteries, demonstrating good thermal stability up to 240 °C. mdpi.com These examples highlight the potential of hybrid copolymerization to generate functional materials by combining the properties of different monomer classes, such as the flexibility of polyesters or polyethers with the rigidity of polymethacrylates.

Specific Block Copolymer Systems (e.g., Poly(methyl this compound)-block-polystyrene, Poly(methyl this compound)-block-poly(methyl acrylate))

Block copolymers containing this compound segments are a cornerstone of advanced polymer science, enabling the creation of self-assembling materials with well-defined nanostructures. The distinct chemical nature of the connected blocks drives phase separation, leading to morphologies that are useful in a wide range of applications.

Poly(methyl this compound)-block-polystyrene (PMMA-b-PS) is one of the most extensively studied block copolymer systems. uq.edu.au It is a model system for understanding the fundamentals of block copolymer phase behavior and has been a workhorse material for developing nanolithography techniques like directed self-assembly (DSA). uq.edu.auresearchgate.net In DSA, thin films of PMMA-b-PS self-assemble into ordered domains (e.g., lamellae or cylinders) that can act as templates for patterning at the nanoscale. uq.edu.au The synthesis of these block copolymers is typically achieved through living polymerization techniques, such as anionic polymerization or controlled radical polymerization (CRP) methods like atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization. d-nb.infodergipark.org.trrsc.org Anionic polymerization, while effective, often requires stringent conditions like very low temperatures (-78 °C) and high-purity reagents. rsc.org In contrast, CRP methods offer more robust conditions. dergipark.org.tr For example, well-defined poly(S-b-MMA) block copolymers have been synthesized in two steps, starting with ATRP to create a polystyrene macroinitiator, followed by a RAFT polymerization to add the PMMA block. dergipark.org.tr A key limitation of the standard PS-b-PMMA system is its relatively low Flory-Huggins interaction parameter (χ), which restricts the minimum feature size achievable through self-assembly. uq.edu.au

Poly(methyl this compound)-block-poly(methyl acrylate) (PMMA-b-PMA) and related systems, such as those with other alkyl acrylates like poly(n-butyl acrylate) (PnBA) or poly(isooctyl acrylate) (PIOA), are of great interest for applications as thermoplastic elastomers. acs.orguliege.beuliege.be In these triblock copolymers, the hard, glassy PMMA outer blocks form physical cross-links at room temperature, while the soft, rubbery poly(alkyl acrylate) central block provides flexibility. The performance of these materials is highly dependent on the molecular architecture and the properties of the rubbery midblock.

The mechanical properties are also strongly influenced by the molecular weight between entanglements (Me) of the soft central block. uliege.beuliege.be For example, PMMA-b-PIOA-b-PMMA triblocks exhibit poor tensile properties because the high Me of PIOA (estimated at 60,000 g/mol ) prevents the formation of a sufficiently entangled network in the rubbery phase. uliege.be In contrast, PMMA-b-PnBA-b-PMMA copolymers show improved mechanical performance, which is attributed to the lower Me of PnBA (estimated at 28,000 g/mol ). uliege.be

Below is a data table summarizing findings for these block copolymer systems.

| Block Copolymer System | Synthesis Method | Block Molecular Weights (kg/mol) | Polydispersity Index (PDI) | Key Findings | Reference |

|---|---|---|---|---|---|

| PMMA-b-PnBA-b-PMMA | Ligated Anionic Polymerization (LAP) | 8-50-8 | - | Exhibited superior mechanical properties (higher storage modulus, better tensile strength) compared to the ATRP equivalent. | acs.org |

| PMMA-b-PnBA-b-PMMA | Atom Transfer Radical Polymerization (ATRP) | 9-51-9 | 1.15 | Showed poor mechanical properties, attributed to the broad polydispersity of the outer PMMA blocks due to slow initiation. | acs.org |

| PMMA-b-PnBA-b-PMMA | ATRP with NiBr₂(PPh₃)₂ | - | - | Confirmed two-phase morphology via DSC and DMA, but poor mechanical properties were observed, linked to high PDI of PMMA blocks. | acs.org |

| PMMA-b-PIOA-b-PMMA | Anionic Polymerization & Transalcoholysis | 3.5-100-3.5 to 50-300-50 | ~1.1 | Poor ultimate tensile properties due to the high molecular weight between entanglements (Me) of the PIOA block. | uliege.be |

| PS-b-PMMA | ATRP followed by RAFT | - | - | Successful synthesis of block copolymers with distinct decomposition temperatures for PS and PMMA blocks (315 °C and 390 °C). | dergipark.org.tr |

Advanced Polymer Architectures

Beyond linear and block copolymers, the synthesis of more complex, non-linear this compound-based polymers has opened up new avenues for materials design. These advanced architectures, including branched, star, bottlebrush, and dendritic polymers, exhibit unique physical and rheological properties compared to their linear counterparts due to their distinct topologies. kinampark.comnih.gov

Branched Polymers

Branched polymers are characterized by a main polymer backbone with one or more polymeric side chains. Their synthesis can be achieved through various methods, including free radical polymerization with the addition of a divinyl monomer, such as ethylene glycol dithis compound, which results in a randomly branched structure. kinampark.com More controlled synthesis of branched polymethacrylates can be achieved using techniques like atom transfer radical polymerization (ATRP) or by designing special monomers. chemrxiv.orgresearchgate.net For example, the radical copolymerization of methyl this compound with a vinyltelluride monomer in the presence of an organotellurium chain transfer agent has been shown to produce highly branched PMMA with controlled molecular weight and low dispersity. chemrxiv.org The branching structure significantly impacts the polymer's properties, often leading to a lower glass transition temperature, lower solution and melt viscosity, and reduced chain entanglement compared to linear polymers of similar molecular weight. kinampark.commdpi.com

Star Polymers

Star polymers consist of multiple linear polymer chains (arms) emanating from a central core. nih.govacs.org They are typically synthesized using either an "arm-first" or a "core-first" approach. In the core-first method, a multifunctional initiator is used to simultaneously grow multiple polymer arms. acs.orgnih.gov ATRP is a particularly effective technique for this, allowing for the synthesis of well-defined star polymers with a predetermined number of arms and controlled arm length. acs.orgnih.gov Multifunctional initiators based on organic polyols or inorganic cores like cyclotriphosphazenes have been used to create (meth)acrylic star polymers with low polydispersity (Mw/Mn < 1.2). acs.org Star polymers have also been synthesized via RAFT polymerization, for example, by grafting HPMA copolymers from a PAMAM dendrimer core, resulting in high molecular weight stars with low dispersity (~1.2). nih.gov The unique architecture of star polymers leads to a more compact structure and lower hydrodynamic volume and intrinsic viscosity compared to linear analogues of the same molecular weight.

Bottlebrush Polymers

Bottlebrush polymers are a specific type of branched polymer featuring a linear backbone densely grafted with polymeric side chains. rsc.orgresearchgate.net This architecture forces the backbone into a highly extended, worm-like conformation. The "grafting-through" method, particularly via ring-opening metathesis polymerization (ROMP) of macromonomers, is a powerful technique for synthesizing bottlebrush polymers with high grafting densities. rsc.orgnih.gov ATRP is another common method, used in a "grafting-from" approach where side chains are grown from a macroinitiator backbone. researchgate.net The dense grafting of side chains minimizes chain entanglement, leading to unique rheological properties, such as extremely low plateau moduli. rsc.orgresearchgate.net The properties of bottlebrush polymers can be tuned by altering the length and chemical nature of the side chains or the backbone. For instance, fluorinated bottlebrush polymers based on poly(2,2,2-trifluoroethyl this compound) exhibit enhanced hydrophobicity compared to the linear macromonomer. rsc.org The architecture also influences segmental dynamics, with bottlebrush polymers showing a higher fragility index compared to linear chains of the same molar mass. nih.gov

Dendrimers

Dendrimers are perfectly branched, monodisperse macromolecules with a tree-like architecture that emanates from a central core. diva-portal.orgmdpi.com Their synthesis is a stepwise, repetitive process, proceeding generation by generation via either a divergent route (growing from the core outwards) or a convergent route (synthesizing dendron wedges first and then attaching them to a core). diva-portal.orgmdpi.com Polyester (B1180765) dendrimers based on 2,2-bis(methylol)propionic acid (bis-MPA) are a common example, and they can be functionalized with this compound groups on their periphery. diva-portal.orgdiva-portal.org These methacrylated dendrimers can then be used as cross-linkers in polymer networks. diva-portal.org For example, first and second-generation dendrons bearing this compound groups have been synthesized and subsequently polymerized via ATRP. diva-portal.org Poly(amidoamine) (PAMAM) dendrimers are another major class, which can be synthesized divergently and subsequently modified with methacrylic anhydride (B1165640) to create functionalized macromolecules for use in materials like hydrogels. nih.govarchivepp.com The highly branched and well-defined structure of dendrimers leads to unique properties such as high solubility and unusual rheological behavior. diva-portal.org

| Architecture | Polymer System Example | Synthesis Method | Key Structural Feature | Resulting Property | Reference |

|---|---|---|---|---|---|

| Branched | Highly Branched PMMA | Radical copolymerization with vinyltelluride | Controlled branching structure, Đ < 2.0 | Lower intrinsic viscosity and glass transition temperature than linear analogues. | chemrxiv.org |

| Star | Poly(methyl acrylate) stars | ATRP from multifunctional initiator | Well-defined stars with Mₙ > 500,000 g/mol, PDI < 1.2 | Compact structure, lower hydrodynamic volume than linear equivalent. | acs.org |

| Bottlebrush | Poly(2,2,2-trifluoroethyl this compound) bottlebrush | ATRP followed by ROMP | Densely grafted side chains on a linear backbone | Unentangled rheological behavior, enhanced surface hydrophobicity. | rsc.org |

| Dendrimer | This compound-functionalized polyester dendrimer | Divergent synthesis from bis-MPA | Perfectly branched, monodisperse structure | High solubility, can act as a multifunctional cross-linker in networks. | diva-portal.org |

Janus Micelles

Janus micelles are nano-sized, compartmentalized particles with two distinct hemispheres of different chemical properties. core.ac.ukrsc.org A prevalent strategy for creating these structures involves the use of linear ABC triblock copolymers. core.ac.uk One notable example is the synthesis from a polystyrene-block-polybutadiene-block-poly(methyl this compound) (SBM) triblock copolymer. core.ac.ukresearchgate.net The process involves preparing a film of the SBM copolymer, where the blocks self-assemble into a well-ordered morphology, typically with the polybutadiene (B167195) middle block forming spherical domains. core.ac.uk These spherical domains are then selectively cross-linked. core.ac.ukresearchgate.net Upon dissolving the cross-linked material in a suitable solvent, the compartmentalized structure is retained, resulting in Janus micelles with a cross-linked polybutadiene core and a corona composed of a polystyrene hemisphere and a poly(methyl this compound) hemisphere. core.ac.uk

The amphiphilicity of these Janus micelles can be further tuned. For instance, the poly(methyl this compound) (PMMA) ester groups can be hydrolyzed to form poly(methacrylic acid) (PMAA), creating amphiphilic Janus micelles with distinct hydrophobic polystyrene and hydrophilic PMAA hemispheres. acs.org These structures exhibit interesting behavior in aqueous solutions, forming spherical supermicelles with radii of 40-60 nm above a critical aggregation concentration. acs.org When spread at an air/water interface, these micelles form monolayers composed of circular domains, with the PMMA chains spreading on the water surface while the hydrophobic polystyrene and polybutadiene components dewet from the surface. acs.org The resulting domains can have heights of 16-18 nm and diameters of 70-80 nm. acs.org

Different triblock terpolymers, such as poly(tert-butoxystyrene)-block-polybutadiene-block-poly(tert-butyl this compound) (tSBT), have also been utilized to create soft Janus particles with various non-spherical shapes, including cylinders and ribbons, through controlled phase transitions. nih.gov The synthesis method is crucial as it dictates the final chemistry, size, and morphology of the Janus particles. rsc.org

| Precursor Polymer | Synthesis Strategy | Resulting Janus Micelle/Particle | Key Characteristics |

| Polystyrene-block-polybutadiene-block-poly(methyl this compound) (SBM) | Selective cross-linking of polybutadiene middle block domains in a bulk film. core.ac.uk | Core-shell structure with PS and PMMA hemispheres. core.ac.uk | Diameter of 70-80 nm, height of 16-18 nm at air/water interface. acs.org |

| Polystyrene-block-polybutadiene-block-poly(methyl this compound) (SBM) | Cross-linking of PB block followed by hydrolysis of PMMA to PMAA. acs.org | Amphiphilic micelles with PS and PMAA hemispheres. acs.org | Forms supermicelles (40-60 nm radii) in aqueous solution. acs.org |

| Poly(tert-butoxystyrene)-block-polybutadiene-block-poly(tert-butyl this compound) (tSBT) | Controlled phase transition. nih.gov | Soft Janus particles. nih.gov | Can form non-spherical shapes like cylinders and ribbons. nih.gov |

| Polystyrene-poly(2-(diisopropylamino)ethyl this compound)/poly(3-(triethoxysilyl)propyl this compound) | Surfactant-free emulsion polymerization and phase separation. rsc.org | pH-responsive Janus particles. rsc.org | Amphiphilicity can be switched by altering pH. rsc.org |

Polymer Brushes

Polymer brushes are assemblies of polymer chains tethered by one end to a surface or a backbone at a high enough density to force the chains to stretch away from the interface. mdpi.comazonano.com this compound-based polymers are frequently used to construct these brushes due to their versatile functionalities. azonano.com The synthesis of polymer brushes is primarily achieved through two methods: "grafting to," where pre-formed polymer chains are attached to a surface, and "grafting from," which involves surface-initiated polymerization from immobilized initiators. azonano.com The "grafting from" approach is often preferred as it can achieve higher grafting densities. azonano.com

Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, are widely employed for the synthesis of well-defined this compound polymer brushes. mdpi.comresearchgate.net For example, photoinduced surface-initiated single electron transfer living radical polymerization (SET-LRP) has been used to graft a wide range of this compound polymer brushes, demonstrating linear growth of brush thickness over time. researchgate.net Similarly, RAFT polymerization enables the synthesis of complex architectures like thermoresponsive cationic molecular brushes with controlled molecular weights and low dispersity (≤1.3). mdpi.com

The choice of this compound monomer allows for the tailoring of brush properties.

Thermoresponsive Brushes: Copolymers of methoxyoligo(ethylene glycol) this compound, alkoxyoligo(ethylene glycol) this compound, and a cationic monomer have been synthesized to create brushes with tunable lower critical solution temperatures (LCST) ranging from 17–68 °C. mdpi.com

Solvent-Responsive Brushes: Tapered copolymer brushes of methyl this compound (MMA) and 2-hydroxyethyl this compound (HEMA) have been grown via surface-initiated ATRP. nist.gov These brushes exhibit tunable surface properties; treatment with methanol (B129727) increases hydrophilicity, while treatment with methylene (B1212753) chloride renders the surface more hydrophobic. nist.gov

Hydrophilic/Low-Friction Brushes: Hydrophilic brushes of poly(2,3-dihydroxypropyl this compound) can be produced by the hydrolysis of poly((2,2-dimethyl-1,3-dioxolan-4-yl)methyl this compound) brushes. mrs-j.org These hydrophilic brushes demonstrate a significantly lower friction coefficient in water compared to their hydrophobic precursors. mrs-j.org

These tailored brushes have applications in creating nanofabricated lubricants, anti-fouling coatings, and sensors. azonano.comresearchgate.net

| This compound Monomer(s) | Polymerization Method | Key Brush Property/Characteristic | Research Finding |

| Methoxyoligo(ethylene glycol) this compound, N-methacryloylaminopropyl-N,N-dimethyl-N-propylammonium bromide, etc. | RAFT Polymerization ("grafting-through") | Thermoresponsive, Cationic | LCST tunable between 17-68°C by adjusting comonomer composition. mdpi.com |

| Methyl this compound (MMA), 2-hydroxyethyl this compound (HEMA) | Surface-Initiated ATRP ("grafting from") | Solvent-Responsive | Surface switches between hydrophobic and hydrophilic upon treatment with different solvents. nist.gov |

| (2,2-dimethyl-1,3-dioxolan-4-yl)methyl this compound, then hydrolyzed | Surface-Initiated ATRP ("grafting from") | Low Friction, Hydrophilic | Hydrolyzed brush showed significantly lower friction coefficient in water. mrs-j.org |

| Various (DMAEMA, HEMA, MMA, etc.) | Photoinduced SET-LRP ("grafting from") | Controlled Architecture | Linear evolution of polymer brush thickness over time was demonstrated. researchgate.net |

Microstructural Control and Tacticity in Polymerization

The microstructure and stereochemistry (tacticity) of this compound polymers, particularly poly(methyl this compound) (PMMA), significantly influence their physical properties. ugent.beacs.org Tacticity describes the stereochemical arrangement of adjacent monomer units in the polymer chain, which can be isotactic (pendant groups on the same side), syndiotactic (pendant groups on alternating sides), or atactic (random arrangement). figshare.com

Various strategies have been developed to control the tacticity during the polymerization of methyl this compound (MMA).

Anionic Polymerization: Proton transfer anionic polymerization (PTAP) of MMA using specific ligands allows for dual control of both molecular weight and tacticity. figshare.comacs.org For instance, in the presence of a potassium base catalyst, using 18-crown-6 (B118740) as a ligand leads to predominantly syndiotactic PMMA (rr ≈ 58%), while chiral bis(oxazoline) ligands can produce slightly isotactic-rich PMMA (mm ≈ 32%). figshare.com Without ligands, the resulting polymer is nearly atactic. figshare.com This method has also been used to synthesize atactic-b-syndiotactic stereoblock PMMA. acs.org

Free Radical Polymerization: The choice of solvent can influence tacticity in free radical polymerization. ugent.beacs.org Modeling studies have shown that solvents capable of hydrogen bonding, such as 1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-ol, can promote the formation of highly syndiotactic PMMA (rr = 75% at 20 °C). ugent.beacs.org The solvent molecules are thought to hinder the formation of isotactic PMMA by interacting with the carbonyl oxygens of the monomer and the growing polymer chain. ugent.be

External Field Control: A novel approach involves applying static (DC) or alternating (AC) electric fields during the free-radical polymerization of MMA. rsc.org The magnitude and frequency of the applied field can be tuned to control not only molecular weight and dispersity but also the stereochemistry of the resulting PMMA. rsc.org For example, applying a DC field was shown to tune the triad (B1167595) fraction, and low-frequency AC fields could produce PMMA with a higher relative content of isotactic structures compared to a static field of the same amplitude. rsc.org

Beyond tacticity, control over the broader polymer microstructure is crucial in multicomponent systems. In this compound‐acrylonitrile‐butadiene‐styrene (MABS) resins prepared by bulk polymerization, adjusting the methyl this compound (MMA) content alters the polarity and compatibility of the phases. researchgate.net This allows for control over the particle morphology, such as the formation or elimination of sub-inclusion structures within the rubber particles, which in turn affects the material's impact strength and toughness. researchgate.net

| Polymerization Method | Control Agent/Condition | Target Monomer | Resulting Tacticity/Microstructure |

| Proton Transfer Anionic Polymerization (PTAP) | 18-crown-6 ligand | Methyl this compound (MMA) | Predominantly syndiotactic (rr ≈ 58%). figshare.com |

| Proton Transfer Anionic Polymerization (PTAP) | Chiral bis(oxazoline) ligands | Methyl this compound (MMA) | Slightly isotactic-rich (mm ≈ 32%). figshare.com |

| Free Radical Polymerization | Fluoroalcohol solvent ((CF₃)₃COH) | Methyl this compound (MMA) | Highly syndiotactic (rr ≈ 75% at 20°C). ugent.beacs.org |

| Free Radical Polymerization | External DC Electric Field (up to 154 kV cm⁻¹) | Methyl this compound (MMA) | Tunable triad fraction (isotactic, syndiotactic, heterotactic). rsc.org |

| Bulk Polymerization | MMA content | Acrylonitrile-Butadiene-Styrene | Control of rubber particle morphology (solid vs. sub-inclusion). researchgate.net |

Functionalization Methodologies for Methacrylate Based Polymers

Surface Functionalization Techniques

Surface functionalization is critical for altering the interfacial properties of methacrylate-based polymers, such as wettability, biocompatibility, and adhesion, without changing their bulk characteristics.

Chemical treatments offer a straightforward approach to introduce new functional groups onto the surface of this compound polymers.

Aminolysis: This process involves the reaction of the ester groups on the polymer surface with amines. For instance, the surface of poly(methyl this compound) (PMMA) can be modified by reacting it with the monoanion of α,ω-diaminoalkanes. nih.gov This reaction results in amine-terminated PMMA surfaces, where the amine functionalities are attached to the polymer backbone through an amide bond. nih.gov This method has been shown to create a uniform distribution of amine groups on the surface. nih.gov Aminolysis can enhance properties like the dyeing ability of fibers and improve interfacial adhesion between fibers and polymer matrices. nih.gov

Hydrolysis: Surface hydrolysis can be employed to introduce carboxylic acid and hydroxyl groups. researchgate.net This reaction can be controlled to occur only at the surface, preserving the bulk properties of the polymer. researchgate.net Factors such as temperature, pH, and the presence of catalysts can accelerate the hydrolysis process. researchgate.net For example, surface hydrolysis of certain polyesters can create a high density of anionic functional groups, which can enhance the nucleation and growth of minerals for applications in bone tissue engineering. researchgate.net

| Chemical Treatment | Reagents | Introduced Functional Groups | Potential Applications |

| Aminolysis | α,ω-diaminoalkanes | Amine (-NH2) | Improved adhesion, enzyme immobilization, reversed electroosmotic flow in microchannels nih.gov |

| Hydrolysis | Acids or bases (e.g., NaOH) | Carboxylic acid (-COOH), Hydroxyl (-OH) | Enhanced biocompatibility, improved wettability, nucleation sites for mineralization researchgate.netmdpi.com |

Plasma treatments are effective, solvent-free methods for modifying the surface chemistry and topography of polymers. nih.gov The interaction of plasma-generated active species with the polymer surface leads to the formation of free radicals and the introduction of new functional groups. nih.gov

Oxygen Plasma: Treatment with oxygen plasma can introduce oxygen-containing functional groups such as free carbonyl and carbonate groups on the surface of PMMA. metu.edu.trresearchgate.net This increases the surface's hydrophilicity, as evidenced by a decrease in the water contact angle. metu.edu.trresearchgate.net

Nitrogen Plasma: Nitrogen plasma treatment can incorporate functional groups like imine, primary amine, amide, and nitroso groups onto the PMMA surface. metu.edu.tr

Argon Plasma: Argon plasma treatment can lead to the formation of carboxylic acid and free carbonyl groups. metu.edu.tr It can also increase surface roughness through ion etching. mdpi.com

Ammonia Plasma: While not as extensively detailed in the provided search results for this compound specifically, ammonia plasma is generally used to introduce amine functionalities onto polymer surfaces.

The type of gas used in the plasma treatment determines the specific functional groups introduced onto the polymer surface. All these plasma treatments generally result in a more hydrophilic surface compared to untreated PMMA. metu.edu.tr

| Plasma Gas | Functional Groups Introduced on PMMA | Effect on Surface Properties |

| Oxygen | Carbonyl, Carbonate metu.edu.trresearchgate.net | Increased hydrophilicity, increased surface free energy metu.edu.trresearchgate.net |

| Nitrogen | Imine, Primary Amine, Amide, Nitroso metu.edu.tr | Increased hydrophilicity metu.edu.tr |

| Argon | Carboxylic Acid, Carbonyl metu.edu.tr | Increased hydrophilicity, increased surface roughness metu.edu.trmdpi.com |

| Air | (Typically a mix of oxygen and nitrogen functionalities) | Increased wettability nih.gov |

| Ammonia | (Typically Amine groups) | Introduction of amine functionality |

Covalent grafting involves the attachment of polymer chains or small molecules onto the surface of a this compound-based polymer, creating a stable and durable modification. This can be achieved through various chemical reactions.

One approach involves "grafting from" techniques, where polymerization is initiated from active sites on the polymer surface. For example, atom transfer radical polymerization (ATRP) has been used to graft PMMA branches from an ethylene-vinyl acetate (EVA) copolymer backbone. researchgate.net Another method is "grafting to," where pre-synthesized functional polymers are attached to the surface.